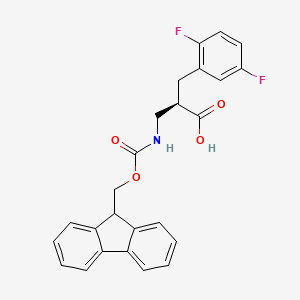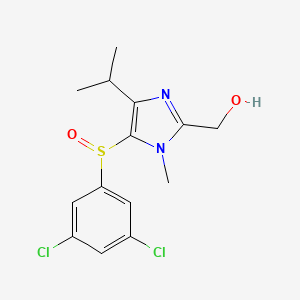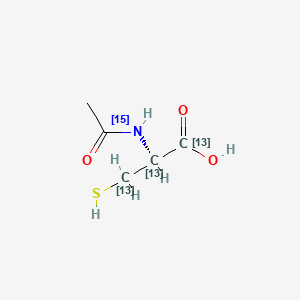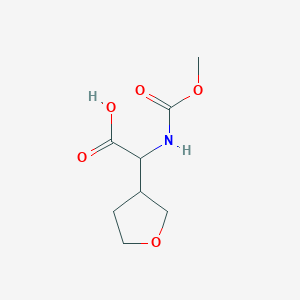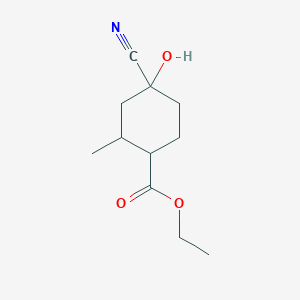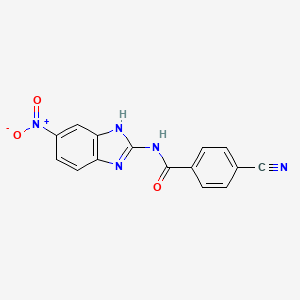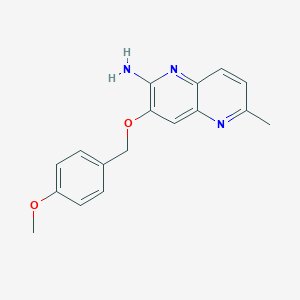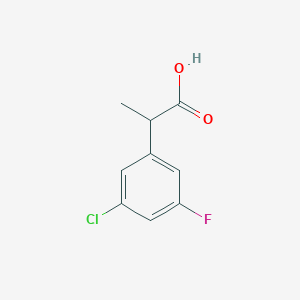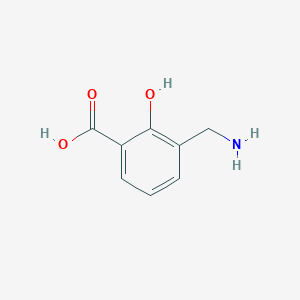
3-(Aminomethyl)-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-2-hydroxybenzoic acid is an organic compound with a unique structure that includes both an amino group and a hydroxyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzoic acid with formaldehyde and ammonia under controlled conditions. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the aminomethyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. Techniques such as refluxing in hydrocarbon solvents like toluene or hexane are commonly employed to achieve the desired results .
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzene derivatives .
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)benzeneboronic acid: Similar in structure but contains a boronic acid group instead of a hydroxyl group.
2-Hydroxybenzoic acid: Lacks the aminomethyl group but shares the hydroxyl group on the benzene ring.
Aminocaproic acid: Contains an amino group but differs in the overall structure and functional groups.
Uniqueness
3-(Aminomethyl)-2-hydroxybenzoic acid is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
3-(aminomethyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C8H9NO3/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,10H,4,9H2,(H,11,12) |
Clave InChI |
ISHCLJXLZBYODT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(=O)O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-8-(3,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12945519.png)
![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12945537.png)
